molecular formula C24H18ClNO3S B5161008 (4Z)-4-[[2-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

(4Z)-4-[[2-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B5161008
M. Wt: 435.9 g/mol
InChI Key: IAGFLVMMFMMJSZ-PGMHBOJBSA-N
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Description

The compound “(4Z)-4-[[2-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one” is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4Z)-4-[[2-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one” typically involves multiple steps, including the formation of the oxazole ring and the introduction of the chlorophenyl and sulfanylethoxy groups. Common reagents used in the synthesis may include phenylacetic acid derivatives, chlorophenyl sulfides, and ethoxy compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound “(4Z)-4-[[2-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring or other functional groups may be reduced under specific conditions.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, the compound could be investigated for its potential biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound may be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “(4Z)-4-[[2-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one” would depend on its specific application. For example, if the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “(4Z)-4-[[2-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one” may include other oxazole derivatives, chlorophenyl-containing molecules, and sulfanylethoxy-substituted compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity, biological activity, or material properties compared to similar compounds.

Properties

IUPAC Name

(4Z)-4-[[2-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO3S/c25-19-10-12-20(13-11-19)30-15-14-28-22-9-5-4-8-18(22)16-21-24(27)29-23(26-21)17-6-2-1-3-7-17/h1-13,16H,14-15H2/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGFLVMMFMMJSZ-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OCCSC4=CC=C(C=C4)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3OCCSC4=CC=C(C=C4)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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